molecular formula C11H18N2O3S B12967111 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide

5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide

Katalognummer: B12967111
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: XTRRPTZKBYMJQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a sulfonohydrazide moiety attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide typically involves the reaction of 5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride+Hydrazine hydrateThis compound\text{5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.

    Substitution: The methoxy and tert-butyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for the synthesis of complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it useful for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives.

Wirkmechanismus

The mechanism of action of 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with signaling pathways by binding to receptors or other proteins, modulating their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(tert-Butyl)-2-methoxybenzeneboronic acid
  • tert-Butyl 4-[(E)-2-(2-methoxyphenyl)hydrazono]-3-oxobutanoate
  • tert-Butyl carbamate

Uniqueness

Compared to similar compounds, 5-(tert-Butyl)-2-methoxybenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C11H18N2O3S

Molekulargewicht

258.34 g/mol

IUPAC-Name

5-tert-butyl-2-methoxybenzenesulfonohydrazide

InChI

InChI=1S/C11H18N2O3S/c1-11(2,3)8-5-6-9(16-4)10(7-8)17(14,15)13-12/h5-7,13H,12H2,1-4H3

InChI-Schlüssel

XTRRPTZKBYMJQQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.